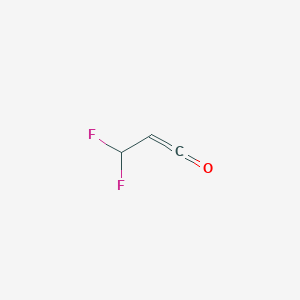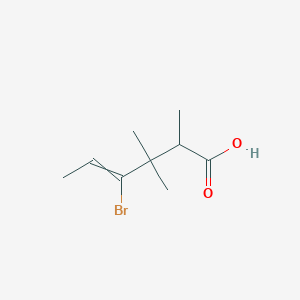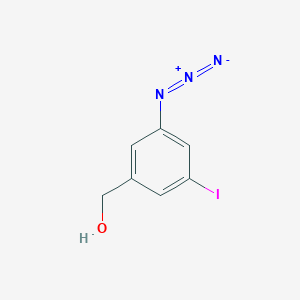![molecular formula C17H19NO2 B14233383 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide CAS No. 477807-90-2](/img/structure/B14233383.png)
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group and a phenyl group attached to a propan-2-yl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide typically involves the reaction of 1-phenyl-2-propanol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-phenyl-2-propanol+phenylacetyl chloridepyridinethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxy group allows for hydrogen bonding with enzymes or receptors, potentially inhibiting their activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
- N-[(1R,2S)-1-hydroxy-1-phenyl-2-propanyl]-4-methylbenzenesulfonamide
Uniqueness
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide is unique due to its specific combination of hydroxy and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields.
Properties
CAS No. |
477807-90-2 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H19NO2/c1-13(17(20)15-10-6-3-7-11-15)18-16(19)12-14-8-4-2-5-9-14/h2-11,13,17,20H,12H2,1H3,(H,18,19)/t13-,17-/m0/s1 |
InChI Key |
MKRBGOLTEXRSSD-GUYCJALGSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)
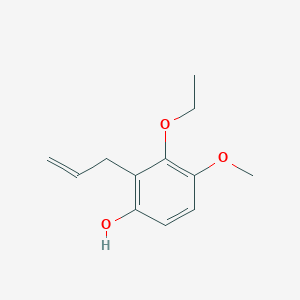
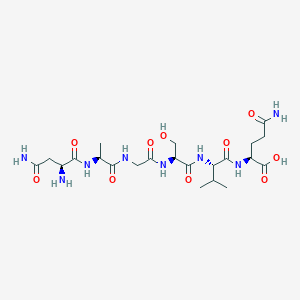
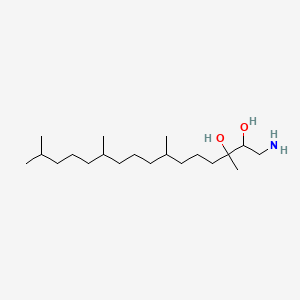
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
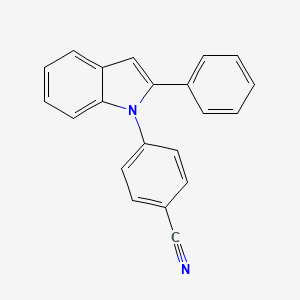
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
